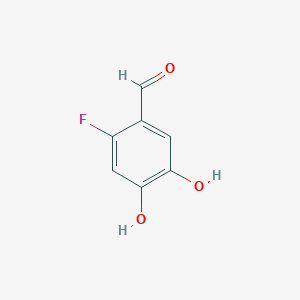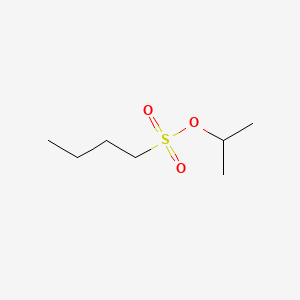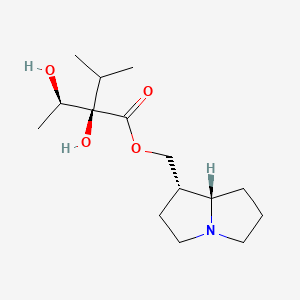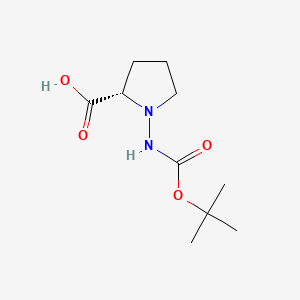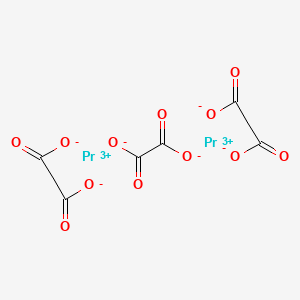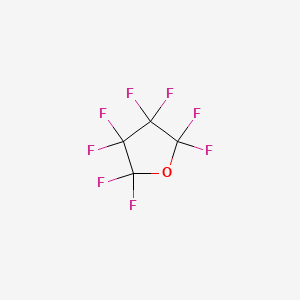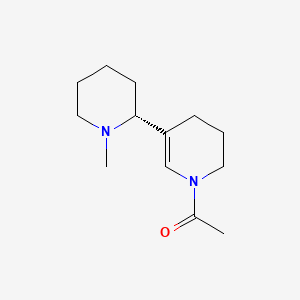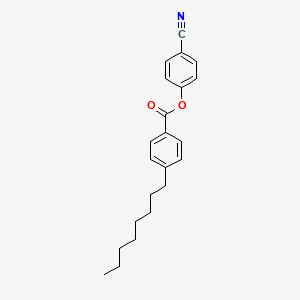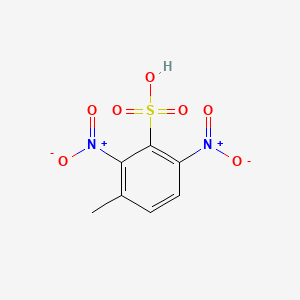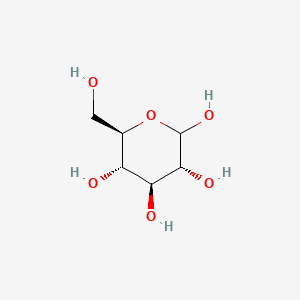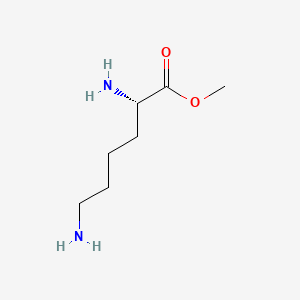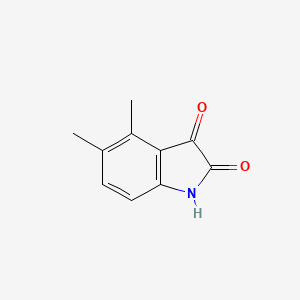
4,5-Dimethylisatin
Overview
Description
4,5-Dimethylisatin is an organic compound belonging to the isatin family, characterized by the presence of two methyl groups at the 4th and 5th positions of the isatin core
Mechanism of Action
Target of Action
4,5-Dimethylisatin is a derivative of isatin, a compound that has been the subject of various studies due to its wide range of applications in the pharmaceutical industry Isatin derivatives have been known to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that isatin derivatives have been shown to inhibit the activity of ache . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, isatin derivatives can potentially increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic nerve transmission.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as other isatin derivatives or dpp-4 inhibitors, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic properties of this compound.
Result of Action
Isatin derivatives have been reported to exhibit a range of biological activities, including anticonvulsant, antibacterial, anti-hiv, and antifungal activities . These activities suggest that this compound could potentially have a broad spectrum of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4,5-Dimethylisatin has been shown to interact with enzymes such as acetylcholinesterase (AChE), a key enzyme involved in neurological processes . The compound can interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously .
Cellular Effects
For example, isatin-linked compounds have been designed as AChE inhibitors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with enzymes at a molecular level. For instance, it has been shown to inhibit AChE, potentially impacting the hydrolysis of acetylcholine, a key neurotransmitter .
Metabolic Pathways
Given its interaction with AChE, it may play a role in cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylisatin typically involves the condensation of an appropriate aniline derivative with oxalyl chloride, followed by cyclization. One common method involves the reaction of 4,5-dimethylaniline with oxalyl chloride in the presence of a base, such as pyridine, to form the corresponding isatin derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylisatin undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxindole derivatives.
Reduction: Formation of reduced isatin derivatives.
Substitution: Introduction of different substituents at the nitrogen or carbon atoms of the isatin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include various substituted isatins, oxindoles, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
Isatin: The parent compound of 4,5-Dimethylisatin, known for its broad range of biological activities.
5,6-Dimethylisatin: Another isatin derivative with similar properties but different substitution patterns.
N-Methylisatin: A derivative with a methyl group on the nitrogen atom, showing distinct biological activities.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different interactions with molecular targets compared to other isatin derivatives .
Properties
IUPAC Name |
4,5-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSNRWCIFIUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295729 | |
| Record name | 4,5-Dimethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100487-79-4 | |
| Record name | 4,5-Dimethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

